
N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil, making it an effective emulsifier.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide typically involves the reaction of hexadecylamine with 3-chloropropanol in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions often include:
Temperature: Typically carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or carboxylic acids.
Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate, depending on the desired application.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution Reagents: Silver nitrate can be used to replace the bromide ion with a nitrate ion.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed:
Oxidation Products: Aldehydes or carboxylic acids.
Substitution Products: Compounds with different anions such as chlorides or nitrates.
Hydrolysis Products: Alcohols and carboxylic acids.
Applications De Recherche Scientifique
N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in cell culture to enhance the permeability of cell membranes, facilitating the uptake of drugs or genetic material.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with both hydrophobic and hydrophilic substances. This property is crucial for its role in emulsification, where it helps to stabilize mixtures of oil and water. Additionally, its ability to disrupt cell membranes makes it useful in biological applications, such as enhancing drug delivery.
Comparaison Avec Des Composés Similaires
(3-Bromopropyl)trimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: A widely used surfactant in various applications, including as an antiseptic and in the synthesis of nanoparticles.
Dodecyltrimethylammonium bromide: Similar in structure but with a shorter hydrophobic tail, making it less effective in certain applications.
Uniqueness: N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide is unique due to its specific combination of a long hydrophobic tail and a hydroxyl group, which enhances its emulsifying properties and makes it particularly effective in applications requiring the stabilization of oil-water mixtures.
Propriétés
Numéro CAS |
63989-29-7 |
|---|---|
Formule moléculaire |
C21H46BrNO |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
hexadecyl-(3-hydroxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C21H46NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-23;/h23H,4-21H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
OPVGJXDLILOFAB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


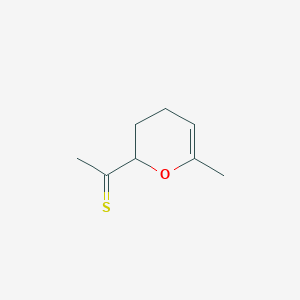

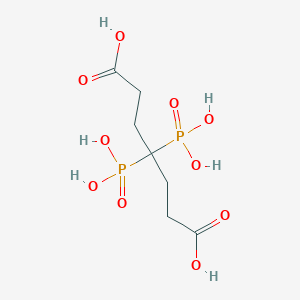
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)

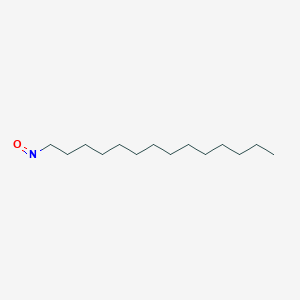
![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)
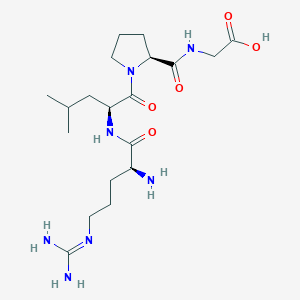

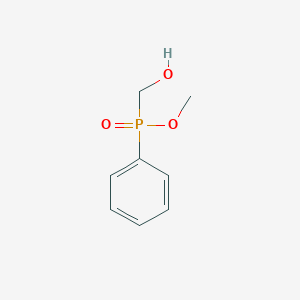
![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)

![[125I]-Isoliothyronine](/img/structure/B14485606.png)

